Ferroquine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

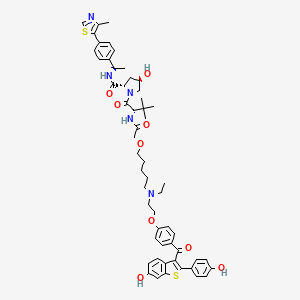

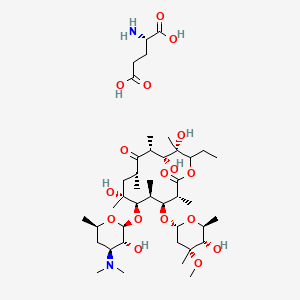

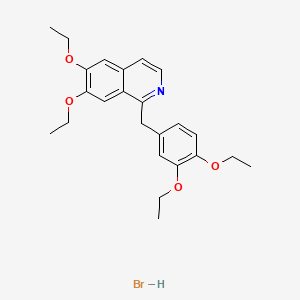

Ferroquine is a synthetic compound related to chloroquine, primarily known for its antimalarial properties. It is unique due to the presence of an organometallic ferrocene ring, which is uncommon in pharmaceuticals . This compound has shown significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

科学的研究の応用

Ferroquine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study organometallic chemistry and the behavior of ferrocene derivatives.

Biology: this compound is studied for its interactions with biological molecules and its potential as a bioorganometallic compound.

Medicine: Beyond its antimalarial properties, this compound is being investigated for its potential anticancer activity.

作用機序

Ferroquine exerts its antimalarial effects through a multifactorial mechanism. It targets lipids, inhibits the formation of hemozoin (a detoxification product of hemoglobin digestion by the malaria parasite), and generates reactive oxygen species . These actions disrupt the parasite’s metabolic processes, leading to its death. The ferrocene moiety plays a crucial role in generating reactive oxygen species, which enhances the compound’s efficacy against chloroquine-resistant strains .

Safety and Hazards

将来の方向性

Ferroquine is a promising candidate for repositioning as cancer therapeutics . It potently inhibits autophagy, perturbs lysosomal function, and impairs prostate tumor growth in vivo . Much research is dedicated to the development of this compound derivatives as safe alternatives to antimalarial chemotherapy .

生化学分析

Biochemical Properties

Ferroquine interacts with various enzymes and proteins in biochemical reactions. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . Cytochrome P450 isoforms 2C9, 2C19, and 3A4, and possibly isoform 2D6 in some patients, are mainly involved in this compound oxidation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It potently inhibits autophagy, perturbs lysosomal function, and impairs tumor growth in vivo . This compound negatively regulates Akt kinase and hypoxia-inducible factor-1α(HIF-1α) and is particularly effective in starved and hypoxic conditions frequently observed in advanced solid cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It targets lipids, inhibits the formation of hemozoin, and generates reactive oxygen species . It also accumulates within and deacidifies lysosomes, induces lysosomal membrane permeabilization, mitochondrial depolarization, and caspase-independent cancer cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized mainly via an oxidative pathway into the major metabolite mono-N-demethyl this compound and then into di-N,N-demethyl this compound .

Subcellular Localization

One study showed that a ruthenocenic analogue of this compound accumulates faster in the parasitic digestive vacuole (DV) close to its membranes .

準備方法

Ferroquine can be synthesized through a reductive amination process. The synthesis involves the condensation of aldehyde-amino ferrocene with 7-chloroquinoline-amine in the presence of a Lewis acid such as titanium isopropoxide, titanium tetrachloride, iron chloride, zinc chloride, aluminum chloride, or boron trifluoride . The condensation product is then reduced, followed by hydrolysis under ammonia or citric acid aqueous conditions .

化学反応の分析

Ferroquine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ferrocenium ions, which are reactive intermediates.

Reduction: The ferrocene moiety can be reduced back to its original state.

Substitution: The quinoline ring can undergo substitution reactions, particularly at the chloro position. Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents like sodium borohydride.

類似化合物との比較

Ferroquine is unique among antimalarial drugs due to its organometallic structure. Similar compounds include:

Chloroquine: The parent compound of this compound, used widely as an antimalarial but now less effective due to resistance.

Artemisinin: Another antimalarial with a different mechanism of action, often used in combination therapies.

Ferrocifens: Ferrocene analogs of tamoxifen, used in cancer treatment

特性

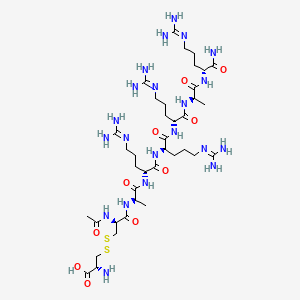

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ferroquine involves the conversion of 7-chloro-4-(4-(diethylamino)-1-methylbutylamino)quinoline (compound 1) to Ferroquine (compound 2) via a series of chemical reactions.", "Starting Materials": [ "7-chloroquinoline", "4-(diethylamino)-1-methylbutylamine", "phosphorus oxychloride", "sodium azide", "copper(I) iodide", "ferrous sulfate", "potassium ferricyanide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "methanol", "acetone", "hexane" ], "Reaction": [ "Step 1: 7-chloroquinoline is reacted with 4-(diethylamino)-1-methylbutylamine in the presence of phosphorus oxychloride to yield 7-chloro-4-(4-(diethylamino)-1-methylbutylamino)quinoline (compound 1).", "Step 2: Compound 1 is reacted with sodium azide in the presence of copper(I) iodide to form the corresponding azide compound.", "Step 3: The azide compound is reduced with ferrous sulfate to yield the corresponding amine.", "Step 4: The amine is oxidized with potassium ferricyanide to form the corresponding imine.", "Step 5: The imine is reduced with sodium borohydride to yield Ferroquine (compound 2).", "Step 6: Compound 2 is purified by recrystallization using a mixture of ethyl acetate and hexane as the solvent." ] } | |

CAS番号 |

185055-67-8 |

分子式 |

C23H24ClFeN3 |

分子量 |

433.8 g/mol |

IUPAC名 |

7-chloro-N-[[2-[(dimethylamino)methyl]cyclopenta-2,4-dien-1-yl]methyl]quinolin-4-amine;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C18H19ClN3.C5H5.Fe/c1-22(2)12-14-5-3-4-13(14)11-21-17-8-9-20-18-10-15(19)6-7-16(17)18;1-2-4-5-3-1;/h3-10H,11-12H2,1-2H3,(H,20,21);1-5H;/q2*-1;+2 |

InChIキー |

DDENDDKMBDTHAX-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |

正規SMILES |

CN(C)CC1=CC=C[C-]1CNC2=C3C=CC(=CC3=NC=C2)Cl.[CH-]1C=CC=C1.[Fe+2] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SR-97193; SSR-97193; SR97193; SSR97193; SR 97193; SSR 97193 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-oxo-N-[(1S,5R)-8-[[1-(4,4,4-trifluorobutyl)piperidin-4-yl]methylsulfonyl]-8-azabicyclo[3.2.1]octan-3-yl]-1,3-dihydroindole-5-carboxamide](/img/structure/B607356.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)